

Application Notes and Protocols for the Characterization of Isoguanosine (isoG)

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Compound of Interest		
Compound Name:	isoG Nucleoside-2	
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Introduction

Isoguanosine (isoG), a structural isomer of guanosine, exhibits unique base-pairing and self-assembly properties, making it a molecule of significant interest in medicinal chemistry, materials science, and synthetic biology.[1][2][3][4] Accurate and comprehensive characterization of isoguanosine and its derivatives is crucial for its application in these fields. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of isoguanosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Application Note

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of isoguanosine in solution. One-dimensional (1D) NMR (¹H and ¹³C) is routinely used to confirm the identity and purity of synthesized isoguanosine by analyzing chemical shifts, coupling constants, and signal integrations.[1][5] Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals, which is particularly useful for novel isoguanosine derivatives.[6]

Experimental Protocol: ¹H and ¹³C NMR of Isoguanosine



- Sample Preparation: Dissolve approximately 5-10 mg of the isoguanosine sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of CD₃OD and D₂O).[6]
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire ¹H NMR spectra at 25 °C.
 - Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- ¹H NMR Acquisition Parameters (Example):
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
- ¹³C NMR Acquisition Parameters (Example):
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation

Table 1: Representative 1 H and 13 C NMR Chemical Shifts (δ , ppm) for Isoguanosine in DMSO-d₆.



Position	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H8	~8.0	C8: ~138
H1'	~5.7	C1': ~87
H2'	~4.5	C2': ~74
H3'	~4.1	C3': ~70
H4'	~3.9	C4': ~85
H5'	~3.6, ~3.5	C5': ~61
NH ₂	~6.5	C6: ~157
NH	~10.6	C2: ~154
C4: ~150		
C5: ~118	_	

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS) Application Note

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of isoguanosine. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[7] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of isoguanosine in complex biological matrices such as urine, cerebrospinal fluid, and RNA hydrolysates.[2][9][10][11]

Experimental Protocol: LC-MS/MS for Isoguanosine Quantification



- Sample Preparation (from RNA):
 - Hydrolyze RNA samples to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
 - Prepare a calibration curve using known concentrations of an isoguanosine standard.
 - Use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-isoguanosine) for accurate quantification.[11]
- HPLC Separation:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm).[12]
 - Mobile Phase A: 50 mM phosphate buffer (pH 5.8).[12]
 - Mobile Phase B: Acetonitrile.[12]
 - Gradient: A suitable gradient to separate isoguanosine from other nucleosides.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometry Detection (ESI-MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion: [M+H]+ for isoguanosine (m/z 284.1).
 - Product Ion: A characteristic fragment ion (e.g., the purine base fragment at m/z 152.1).
- Data Analysis: Quantify the amount of isoguanosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation



Table 2: Mass Spectrometric Data for Isoguanosine.

Parameter	Value	Reference
Molecular Formula	C10H13N5O5	[13]
Molecular Weight	283.24 g/mol	[13]
Monoisotopic Mass	283.0917 Da	[13]
ESI-MS [M+H]+	284.1 m/z	
ESI-MS [M+Na]+	306.1 m/z	[13]

High-Performance Liquid Chromatography (HPLC) Application Note

HPLC is a fundamental technique for the analysis and purification of isoguanosine.[1][2][12] Reversed-phase HPLC with a C18 column is the most common method for separating isoguanosine from its synthesis precursors, isomers, and degradation products.[12][14] The purity of an isoguanosine sample can be determined by integrating the peak area of the analyte and any impurities detected, typically by UV absorbance.

Experimental Protocol: Purity Analysis of Isoguanosine by HPLC

- Sample Preparation: Dissolve the isoguanosine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 μm syringe filter before injection.
- HPLC System:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A mixture of a buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).
 - Elution: Isocratic or gradient elution can be used depending on the sample complexity.



Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

- Detection: UV detector at a wavelength where isoguanosine has strong absorbance (e.g., 293 nm).[15]
- Data Analysis: The retention time of the major peak should correspond to that of a pure isoguanosine standard. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

Table 3: UV Absorbance Maxima for Isoguanosine.

рН	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)	Reference
7.4	293	247	206	[15]
1.4	283	235	206	[15]

X-ray Crystallography Application Note

Single-crystal X-ray diffraction and, more recently, microcrystal electron diffraction (MicroED) are the definitive methods for determining the three-dimensional structure of isoguanosine in the solid state.[1][2][16] These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π - π stacking, which are crucial for understanding the self-assembly properties of isoguanosine.[1][17]

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

- Crystal Growth:
 - Dissolve the high-purity isoguanosine in a suitable solvent system (e.g., water, or a mixture of solvents).



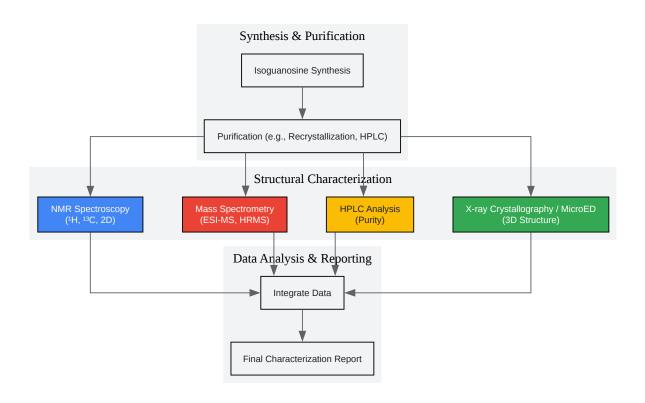
 Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to grow single crystals of sufficient size and quality for X-ray diffraction.

Data Collection:

- Mount a suitable single crystal on a goniometer.
- Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
- Structure Solution and Refinement:
 - Process the diffraction data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations





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Caption: Workflow for the synthesis and characterization of isoguanosine.



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Caption: LC-MS/MS workflow for isoguanosine analysis.



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